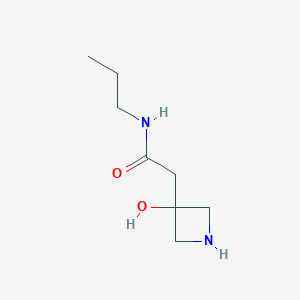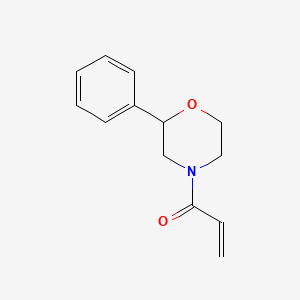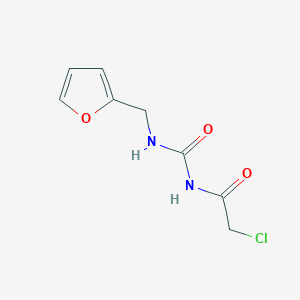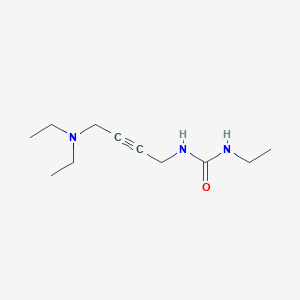
(E)-3-(4-Ethoxyphenyl)-2-(2-methylpiperidine-1-carbonyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-Ethoxyphenyl)-2-(2-methylpiperidine-1-carbonyl)prop-2-enenitrile is a chemical compound that is commonly referred to as EPPN. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. EPPN has a unique molecular structure that makes it a promising candidate for the development of novel drugs and materials.
Mécanisme D'action
The mechanism of action of EPPN is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer. EPPN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of several protein kinases, including Akt and ERK, which are involved in cell signaling pathways that promote cancer cell growth.
Biochemical and Physiological Effects:
EPPN has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, it has also been shown to exhibit antioxidant activity and to have a protective effect on the liver. EPPN has been shown to modulate the expression of several genes involved in inflammation and cancer, suggesting that it may have a broad range of therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EPPN is its relatively simple synthesis process, which makes it easily accessible to researchers. It is also a highly stable compound, which makes it suitable for use in a range of experimental settings. However, one limitation of EPPN is its relatively low solubility in water, which can make it difficult to work with in certain experimental contexts.
Orientations Futures
There are several potential future directions for research on EPPN. One area of interest is the development of novel drugs based on the structure of EPPN. Researchers are also exploring the use of EPPN in materials science, where its unique molecular structure could be used to develop new materials with novel properties. Additionally, further research is needed to fully understand the mechanism of action of EPPN and to explore its potential applications in a range of therapeutic contexts.
Méthodes De Synthèse
The synthesis of EPPN involves several steps, including the reaction of 4-ethoxybenzaldehyde with 2-methylpiperidine-1-carboxylic acid to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride, and the resulting amine is reacted with acrylonitrile to yield EPPN. The overall synthesis process is relatively straightforward and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
EPPN has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of novel pain medications. EPPN has also been shown to have anticancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
Propriétés
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-2-(2-methylpiperidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-22-17-9-7-15(8-10-17)12-16(13-19)18(21)20-11-5-4-6-14(20)2/h7-10,12,14H,3-6,11H2,1-2H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBUOQWVHWKYPH-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)N2CCCCC2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)N2CCCCC2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-2-(2-methylpiperidine-1-carbonyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3,4-diethoxybenzoate](/img/structure/B2574836.png)


![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2574841.png)




![4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2574853.png)
